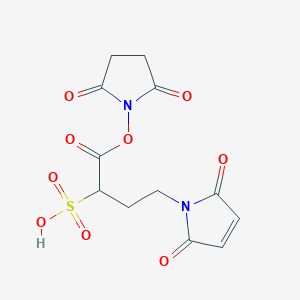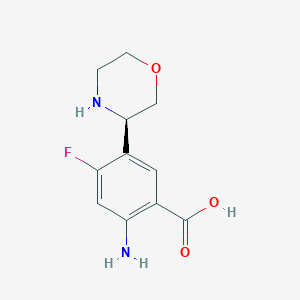![molecular formula C14H8F3N B12864958 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)
2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized biphenyl derivatives .
Applications De Recherche Scientifique
2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies and drug development.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and chemical resistance
Mécanisme D'action
The mechanism by which 2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes or receptors. This can modulate biological pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(trifluoromethyl)[1,1’-biphenyl]-4,4’-diamine: Known for its use in the synthesis of polyimides with unique properties.
Trifluoromethylated pyridines: Utilized in pharmaceuticals and agrochemicals for their enhanced biological activity.
Uniqueness
2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile stands out due to its specific combination of a trifluoromethyl group and a carbonitrile group on a biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C14H8F3N |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
3-[2-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-8H |
Clé InChI |
MJUKVPIAEVEIFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid](/img/structure/B12864890.png)
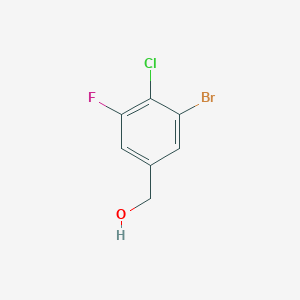
![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)

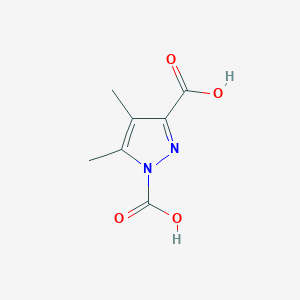
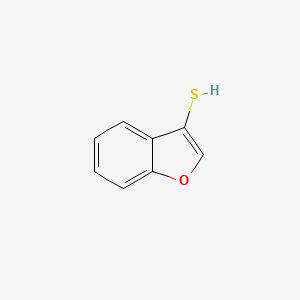
![Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate](/img/structure/B12864940.png)
![2-Chloro-4-ethoxybenzo[d]oxazole](/img/structure/B12864953.png)
